4-Bromo-2-fluoro-6-nitrophenol is an organic compound with the molecular formula and a molecular weight of approximately 236.00 g/mol. It is characterized by the presence of a bromine atom, a fluorine atom, and a nitro group attached to a phenolic ring. This compound exhibits unique properties due to the combination of these substituents, influencing its chemical reactivity and biological activity.
These physical characteristics suggest that 4-Bromo-2-fluoro-6-nitrophenol is a solid at room temperature, with moderate thermal stability.
There is no current information available on the specific mechanism of action of 4-Bromo-2-fluoro-6-nitrophenol in biological systems.
These reactions are crucial for synthesizing derivatives that may have enhanced biological activities or different chemical properties.
Research indicates that 4-Bromo-2-fluoro-6-nitrophenol exhibits significant biological activity, particularly in agricultural applications. It has been shown to possess broad-spectrum antibacterial properties and effective herbicidal activity against various weeds. The compound's structure contributes to its effectiveness in inhibiting microbial growth and plant development .
The synthesis of 4-Bromo-2-fluoro-6-nitrophenol typically involves the following steps:
This method is noted for its high yield and simplicity, making it suitable for industrial production.
4-Bromo-2-fluoro-6-nitrophenol finds applications in various fields:
Studies have shown that 4-Bromo-2-fluoro-6-nitrophenol interacts with several biological systems:
Several compounds exhibit structural similarities to 4-Bromo-2-fluoro-6-nitrophenol. Below is a comparison highlighting their unique features:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
4-Bromo-2-fluoro-5-nitrophenol | 661463-12-3 | 0.89 | Different nitro position affecting reactivity |
2-Bromo-3-fluoro-6-nitrophenol | 103979-08-4 | 0.88 | Variation in bromo position impacting biological activity |
2-Bromo-4-fluoro-5-nitrophenol | 84478-87-5 | 0.81 | Different substitution pattern on the phenolic ring |
4-Bromo-5-fluoro-2-nitrophenol | 1016234-87-9 | 0.80 | Altered position of fluorine affecting solubility |
These compounds share similar functional groups but differ in their specific substituent positions, which can significantly influence their chemical behavior and biological effects.
Irritant